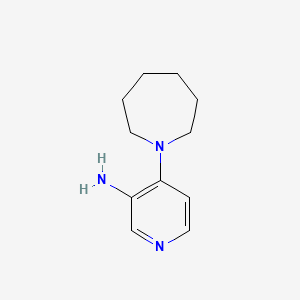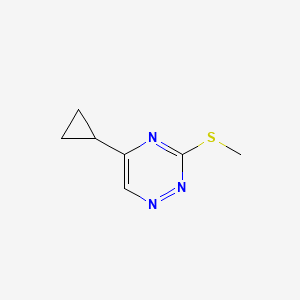
as-Triazine, 5-cyclopropyl-3-(methylthio)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
as-Triazine, 5-cyclopropyl-3-(methylthio)-: is a derivative of the triazine family, which is a class of nitrogen-containing heterocycles Triazines are known for their diverse applications in various fields, including agriculture, medicine, and materials science
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-cyclopropyl-3-(methylthio)-as-triazine typically involves the nucleophilic substitution of cyanuric chloride with appropriate nucleophiles. One common method involves the reaction of cyanuric chloride with cyclopropylamine and methylthiol under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the addition of a base like triethylamine to facilitate the substitution reaction .
Industrial Production Methods: Industrial production of triazine derivatives often involves large-scale reactions using similar synthetic routes. The process may include additional steps such as purification through recrystallization or chromatography to obtain the desired product in high purity. The choice of solvents, reagents, and reaction conditions is optimized to ensure cost-effectiveness and scalability .
Análisis De Reacciones Químicas
Types of Reactions: 5-cyclopropyl-3-(methylthio)-as-triazine can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The triazine ring can be reduced under specific conditions, although this is less common.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation.
Substitution: Nucleophiles like amines, alcohols, and thiols.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Substitution: Various substituted triazines depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-cyclopropyl-3-(methylthio)-as-triazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules. It serves as a precursor in the synthesis of other heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Mecanismo De Acción
The mechanism of action of 5-cyclopropyl-3-(methylthio)-as-triazine depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or altering their function. The compound’s structure allows it to form hydrogen bonds and other interactions with biological molecules, influencing its activity. The exact molecular targets and pathways involved can vary based on the specific biological context .
Comparación Con Compuestos Similares
2,4,6-trisubstituted-1,3,5-triazines: These compounds have similar structural features but different substituents, leading to variations in their properties and applications.
Melamine derivatives: Known for their use in materials science and agriculture, these compounds share the triazine core but have different functional groups.
Uniqueness: 5-cyclopropyl-3-(methylthio)-as-triazine is unique due to the presence of the cyclopropyl and methylthio groups, which impart distinct chemical and physical properties. These groups can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specific applications .
Propiedades
Número CAS |
69466-76-8 |
|---|---|
Fórmula molecular |
C7H9N3S |
Peso molecular |
167.23 g/mol |
Nombre IUPAC |
5-cyclopropyl-3-methylsulfanyl-1,2,4-triazine |
InChI |
InChI=1S/C7H9N3S/c1-11-7-9-6(4-8-10-7)5-2-3-5/h4-5H,2-3H2,1H3 |
Clave InChI |
YEXGZTRYYPXSAQ-UHFFFAOYSA-N |
SMILES canónico |
CSC1=NC(=CN=N1)C2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


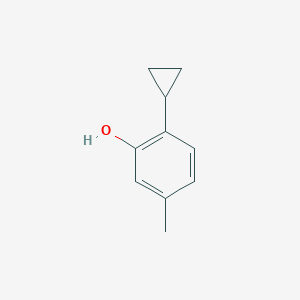
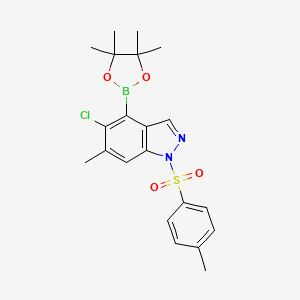


![Ethyl 5-cyano-2-{[(3,4-dimethoxybenzyl)oxy]methyl}-6-oxo-1,6-dihydropyridine-3-carboxylate](/img/structure/B13929426.png)
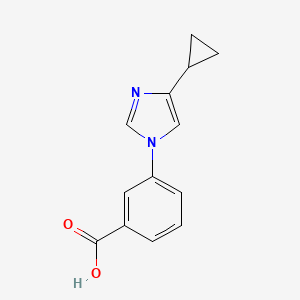



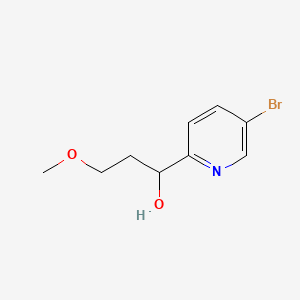

![3-[(6-Methylpyridin-2-yl)ethynyl]cyclohex-2-en-1-one](/img/structure/B13929471.png)

